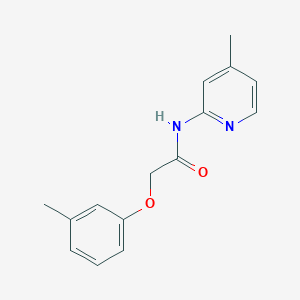

N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the presence of the thiazole ring. For example, they can participate in nucleophilic substitution reactions .作用机制

Target of Action

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as n-(4-methyl-benzothiazol-2-yl)-benzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular and antibacterial properties.

Mode of Action

Benzothiazole derivatives have been reported to exhibit inhibitory activity against mycobacterium tuberculosis . The compound’s interaction with its targets likely results in the inhibition of essential biochemical processes within the bacterial cells, leading to their death .

Pharmacokinetics

The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis , suggesting that the compound may lead to the death of these bacterial cells.

实验室实验的优点和局限性

One advantage of using N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds that exhibit similar biological activities. N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

未来方向

There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of new anticancer drugs based on N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. Researchers are exploring ways to modify the structure of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide to enhance its anticancer activity and improve its pharmacokinetic properties. Another area of interest is the investigation of the potential anti-inflammatory and antioxidant effects of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in other disease models, such as neurodegenerative disorders and cardiovascular disease. Finally, researchers are exploring ways to improve the solubility and bioavailability of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide to facilitate its use in experimental settings.

合成方法

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-methyl-2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.

科学研究应用

抗结核活性

包括 N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺在内的苯并噻唑类化合物已被研究其作为抗结核剂的潜力 . 这些化合物已显示出对结核分枝杆菌有希望的体外和体内活性 . 将这些新合成的分子的抑制浓度与标准参考药物进行比较,苯并噻唑衍生物表现出更好的抑制效力 .

抗菌活性

N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺衍生物已被合成并评估其抗菌性能 . 这些化合物对测试的革兰氏阳性菌和革兰氏阴性菌菌株表现出不同的活性 . 一些化合物对金黄色葡萄球菌表现出有希望的活性 .

抗真菌活性

包括 N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺在内的苯并噻唑衍生物与抗真菌活性有关. 这些化合物已被研究其抑制各种真菌物种生长的潜力.

抗癌活性

N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺已被研究其在科学研究中的潜在应用,包括其对某些类型癌细胞的生物活性. 该化合物抑制癌细胞增殖的能力使其成为抗癌药物开发的潜在候选药物.

抗惊厥活性

苯并噻唑衍生物已被研究其抗惊厥活性. 这些化合物已显示出在治疗癫痫和其他癫痫症方面的潜力.

抗高血压活性

安全和危害

属性

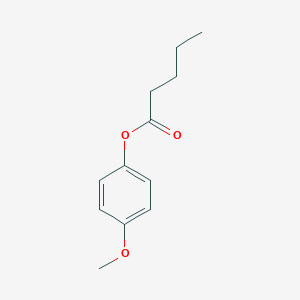

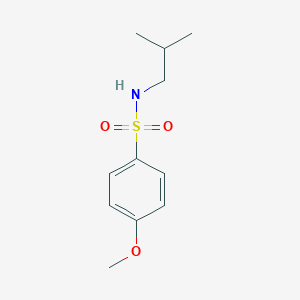

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMSXIMYJLIHOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)

![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)

![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)